An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties and characterization methodologies for the novel heterocyclic compound, 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related 1,2,4-triazole-3-thiol analogs to establish a robust predictive framework for its behavior. The 1,2,4-triazole nucleus is a key pharmacophore in a variety of therapeutic agents, making the characterization of new derivatives essential for drug discovery and development.[1][2][3] This document details the probable synthetic routes, structural elucidation techniques, and key physicochemical parameters such as solubility, stability, and ionization constants. Detailed, step-by-step experimental protocols are provided to guide researchers in the empirical validation of these properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.
Introduction
The 1,2,4-triazole ring system is a foundational scaffold in medicinal chemistry, present in a wide array of clinically approved drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The unique electronic and structural features of the triazole ring, such as its dipole character, capacity for hydrogen bonding, and metabolic stability, make it an attractive moiety for the design of new therapeutic agents.[1] The introduction of various functional groups onto the triazole core allows for the fine-tuning of its physicochemical and pharmacological profiles.
This guide focuses on the specific derivative, 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. The presence of a primary amino group, an ethyl substituent on the ring nitrogen, and a thiol group suggests a molecule with a rich chemical reactivity and the potential for multiple intermolecular interactions. The aminoethyl side chain can influence solubility and provide a site for further derivatization, while the thiol group introduces the possibility of thiol-thione tautomerism, which can significantly impact the molecule's reactivity and binding characteristics.[4]
Given that this compound is not extensively documented in the scientific literature, this guide will extrapolate from established knowledge of similar 1,2,4-triazole-3-thiol derivatives to provide a detailed predictive analysis of its properties and a clear roadmap for its experimental characterization.
Chemical Identity and Predicted Properties
Chemical Structure
IUPAC Name: 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Molecular Formula: C6H12N4S
Molecular Weight: 172.25 g/mol
Chemical Structure:
Caption: Chemical structure of 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, based on the properties of analogous compounds.
| Property | Predicted Value/Characteristic | Rationale and References |
| Physical State | White to off-white crystalline solid. | Derivatives of 1,2,4-triazole are typically white or yellowish crystalline solids.[4] |
| Melting Point | 150-250 °C | The melting point will be influenced by the ability of the molecule to form intermolecular hydrogen bonds via the amino and thiol groups, as well as the planarity of the triazole ring. Specific analogs show a wide range of melting points.[5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | While the triazole ring itself can enhance water solubility, the ethyl group and the overall structure may limit it.[1][2][3] The presence of both hydrogen bond donors (NH2, SH) and acceptors (triazole nitrogens) will contribute to solubility in polar protic solvents. Many triazole derivatives are soluble in organic solvents like ethanol.[4] |
| pKa | Thiol (SH): ~7-9; Amino (NH2): ~9-10 | The thiol group in similar triazoles typically has a pKa in the neutral to slightly basic range. The primary amino group is expected to have a pKa typical for alkylamines. |
| LogP | 0.5 - 1.5 | The combination of the polar amino and thiol groups with the more nonpolar ethyl group and carbon backbone suggests a relatively balanced lipophilicity. An analogous compound, 5-ethyl-1H-1,2,4-triazole-3-thiol, has a calculated XLogP3 of 0.3.[6] |
| Tautomerism | Exists in a thiol-thione tautomeric equilibrium. | Thiol-substituted triazoles can exist in both thiol and thione forms.[4] The equilibrium is influenced by the solvent, with the thione form often being more stable in aprotic solvents and the gas phase.[4] |
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A common and effective method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a thiosemicarbazide intermediate in an alkaline medium.[5][7][8][9] The following is a proposed synthetic route for 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol.
Caption: Proposed two-step synthesis of the target compound.
General Synthetic Protocol
Step 1: Synthesis of 1-(3-Aminopropanoyl)-4-ethylthiosemicarbazide
-
Dissolve 3-aminopropanoic acid hydrazide in a suitable solvent such as ethanol.
-
Add an equimolar amount of ethyl isothiocyanate to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-(3-aminopropanoyl)-4-ethylthiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Reflux the mixture for 4-6 hours. During this time, the cyclization reaction occurs.
-
Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 3M HCl) to a pH of approximately 5-6.
-
The precipitated product is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and then dried.
-
Recrystallization from a suitable solvent like ethanol or an ethanol-water mixture can be performed for further purification.
Structural Elucidation Methodologies
The confirmation of the synthesized structure requires a combination of spectroscopic techniques.
| Technique | Expected Observations |
| FT-IR (Fourier-Transform Infrared) Spectroscopy | - Broad peak around 3100-3400 cm⁻¹ corresponding to N-H stretching of the amino group and the triazole ring. - A peak around 2550-2600 cm⁻¹ for the S-H stretch, which is characteristic of the thiol form.[5][10] - C-H stretching vibrations for the ethyl and aminoethyl groups around 2850-2950 cm⁻¹. - C=N stretching vibration within the triazole ring around 1610-1630 cm⁻¹.[5][10] |
| ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy | - A triplet and a quartet corresponding to the ethyl group attached to the nitrogen. - Two triplets corresponding to the two methylene groups of the aminoethyl side chain. - A broad singlet for the amino (NH₂) protons. - A singlet for the thiol (SH) proton, which may be exchangeable with D₂O. - A singlet for the N-H proton of the triazole ring. The chemical shifts of these protons will be dependent on the solvent used.[5][7] |
| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy | - Distinct signals for the two carbons of the ethyl group. - Signals for the two carbons of the aminoethyl side chain. - Two signals for the carbon atoms of the triazole ring, with the carbon attached to the sulfur (C=S or C-SH) appearing at a characteristic downfield shift.[7] |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.25 m/z). - Characteristic fragmentation patterns, such as the loss of the aminoethyl side chain or the ethyl group. |
| Elemental Analysis | - The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated theoretical values for the molecular formula C₆H₁₂N₄S.[10][11] |
Experimental Protocols for Physicochemical Characterization
Determination of Aqueous Solubility
The shake-flask method is a standard protocol for determining the solubility of a compound.
Caption: Workflow for determining aqueous solubility.
-
Preparation: Prepare a series of vials containing a known volume of purified water.
-
Addition of Compound: Add an excess amount of the synthesized compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Alternatively, filter the solution through a 0.22 µm syringe filter.
-
Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with a suitable solvent. Analyze the concentration of the compound using a validated analytical method such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Stability Assessment (pH Profile)
Assessing the stability of the compound at different pH values is crucial for pre-formulation studies.
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7.4, 9).
-
Sample Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., methanol or DMSO) and then dilute them into the prepared buffers to a final known concentration.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): Stop any degradation by adding a suitable quenching agent or by flash-freezing the samples.
-
Analysis: Analyze the concentration of the remaining parent compound in each sample using a stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of the compound versus time for each pH value. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated.
Determination of pKa via Potentiometric Titration
The ionization constant(s) of the compound can be determined by potentiometric titration.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a mixture of water and a co-solvent (e.g., methanol) if necessary for solubility.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) in the titration curve.
Conclusion
This technical guide provides a predictive framework and a set of actionable experimental protocols for the comprehensive characterization of 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. While the specific properties of this molecule are yet to be empirically determined, the information presented, based on well-established chemistry of related 1,2,4-triazole derivatives, offers a solid foundation for its synthesis and physicochemical evaluation. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers to generate high-quality data essential for assessing the potential of this novel compound in drug discovery and development programs. The inherent structural features of this molecule, particularly the combination of the triazole core with amino and thiol functionalities, suggest a compound of significant interest for further investigation.
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